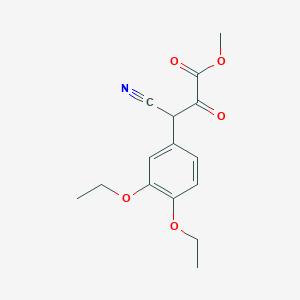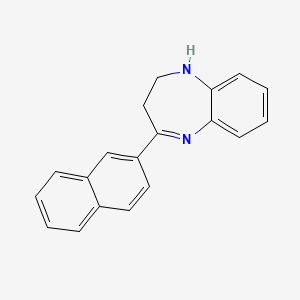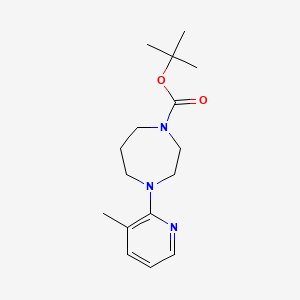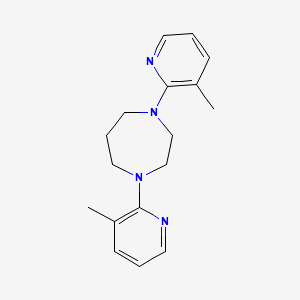![molecular formula C15H14N4 B3170861 6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile CAS No. 946385-91-7](/img/structure/B3170861.png)
6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile
Descripción general
Descripción
The compound is a derivative of pyrrolidine and bipyridine. Pyrrolidine is a five-membered ring with one nitrogen atom . Bipyridine is a type of bidentate ligand with two pyridine molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrrolidine ring attached to a bipyridine structure. The exact structure would depend on the positions of the attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Pyrrolidine rings can participate in a variety of reactions, including those involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have the ability to form hydrogen bonds, which can affect their solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Studies
A series of 6-amino-substituted pyridine-2-(1H)-ones have been prepared by coupling of substituted 6-(pyrrolidin-1-yl)-2-(1H)-pyridinones with aryl diazonium chlorides . These compounds have been evaluated for their antibacterial and antifungal activities . The active compounds were also evaluated for their antitubercular activity and compared with the standard drug rifampicin .
Use in Peptide Synthesis
2-Pyridone, a nitrogen-containing synthetically designed scaffold with a broad spectrum of biological activities, is used in peptide synthesis . It forms hydrogen-bonded structures somewhat resembling the base-pairing mechanism found in RNA and DNA .
Role in Heterocyclic Chemistry
2-Pyridones and their dihydro/tetrahydro-derivatives have attracted considerable attention from synthetic organic chemists . These scaffolds are found in a wide variety of naturally occurring alkaloids and compounds with these structural motifs exhibit significant pharmacological properties .
Antitumor Agent
5-Hydroxy 2-pyridone, an intermediate in the bacterial metabolism of a number of pyridine derivatives including nicotinic acid, has been linked with damage to DNA and shows activity as an antitumor agent .
Use in the Synthesis of Trk Inhibitors
The rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure to accommodate efficient fluorine-18 labeling led to the identification of a series of fluorinated Trk inhibitors with picomolar IC50 .
Cytotoxicity Studies
Some of the most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyridin-3-yl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-12-5-6-14(13-4-3-7-17-11-13)18-15(12)19-8-1-2-9-19/h3-7,11H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDHXKFDWSJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B3170783.png)
![tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate](/img/structure/B3170787.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)
![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)
![Imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B3170853.png)


![Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3170880.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)
